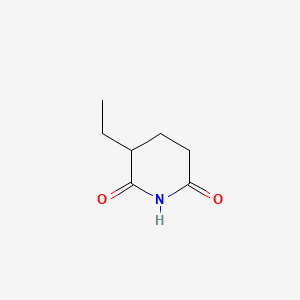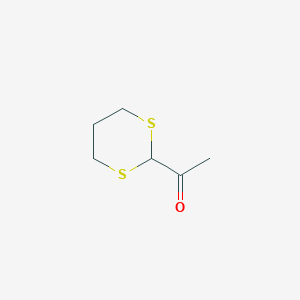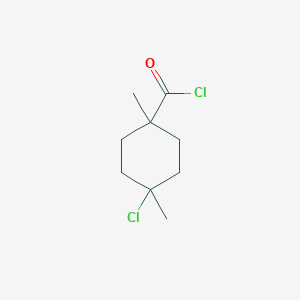
Bleomycin PEP; Pepleomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peplomycin is a chemotherapeutic agent belonging to the bleomycin family of antibiotics. It is primarily used in the treatment of various types of cancers, including squamous cell carcinoma, lymphomas, and testicular cancer . Peplomycin has been developed as a novel analog of bleomycin, with less pulmonary toxicity . It has been extensively studied in Japan and Europe and is indicated for the treatment of malignant lymphoma, head and neck cancer, lung cancer, prostate cancer, and skin cancer .
Vorbereitungsmethoden
Peplomycin is synthesized through a series of chemical reactions involving the modification of the bleomycin molecule. Industrial production methods often involve fermentation processes using Streptomyces verticillus, followed by chemical modification to obtain peplomycin .
Analyse Chemischer Reaktionen
Peplomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron ions (Fe2+), molecular oxygen, and reactive oxygen species such as superoxide and hydroxyl radicals . The major products formed from these reactions are DNA strand breaks, which lead to cell death .
Wissenschaftliche Forschungsanwendungen
Peplomycin has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of DNA cleavage and the formation of reactive oxygen species . In biology, peplomycin is used to investigate the effects of DNA damage on cellular processes and to study the mechanisms of apoptosis . In medicine, peplomycin is used as a chemotherapeutic agent for the treatment of various cancers . In industry, peplomycin is used in the development of new drug delivery systems and in the study of drug resistance mechanisms .
Wirkmechanismus
Peplomycin exerts its anticancer effects through the induction of DNA strand breaks mediated by reactive oxygen species . The primary mechanism involves the formation of a complex between peplomycin, iron ions (Fe2+), and molecular oxygen. This complex undergoes a series of redox reactions, generating reactive oxygen species such as superoxide and hydroxyl radicals. These highly reactive species cause oxidative damage to the DNA, leading to single and double-strand breaks . The formation of DNA strand breaks interferes with the vital processes of DNA replication and transcription, resulting in cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Peplomycin is similar to other compounds in the bleomycin family, such as bleomycin A2 and bleomycin B2 . peplomycin has been developed to have less pulmonary toxicity compared to bleomycin . Other similar compounds include anthracycline compounds like doxorubicin, epirubicin, and daunorubicin, as well as nucleoside analogs used in antiviral therapies . Peplomycin’s uniqueness lies in its ability to induce DNA strand breaks with reduced toxicity, making it a valuable chemotherapeutic agent .
Eigenschaften
Molekularformel |
C61H88N18O21S2 |
|---|---|
Molekulargewicht |
1473.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1S,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-(1-phenylethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26?,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46+,47+,48-,49-,59+,60-/m0/s1 |
InChI-Schlüssel |
QIMGFXOHTOXMQP-ICNXHDPWSA-N |
Isomerische SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O |
Kanonische SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


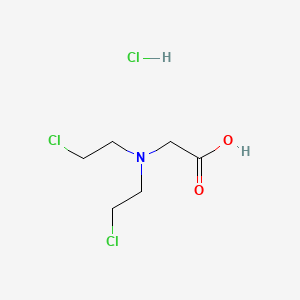
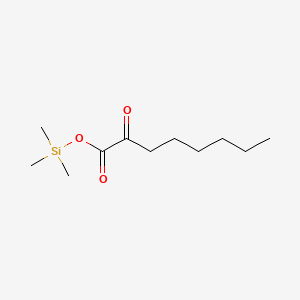
![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)

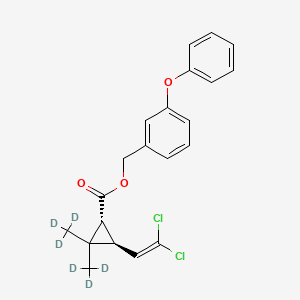

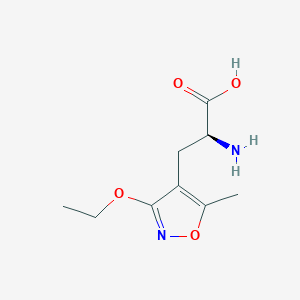
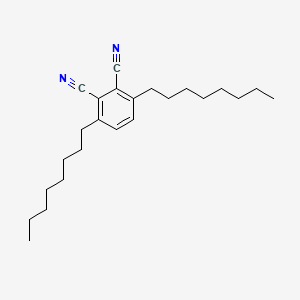
![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)
